1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride
Overview
Description
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl and a molecular weight of 241.72 g/mol . This compound is known for its unique structure, which includes a diazinanone ring and an aminomethylphenyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride typically involves the following steps:
Formation of the diazinanone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminomethylphenyl group: This step involves the reaction of the diazinanone intermediate with a suitable aminomethylphenyl derivative.
Hydrochloride salt formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological processes and as a tool for probing molecular interactions.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the diazinanone ring can participate in various chemical reactions. These interactions can modulate the activity of target proteins and enzymes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride can be compared with other similar compounds, such as:
1-(4-(Aminomethyl)phenyl)pyridinium chloride: This compound has a similar aminomethylphenyl group but differs in the presence of a pyridinium ring instead of a diazinanone ring.
4-(Aminomethyl)pyridine: This compound contains an aminomethyl group attached to a pyridine ring, lacking the diazinanone structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15;/h2-5H,1,6-8,12H2,(H,13,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEIZZOMAGLACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-59-4 | |
Record name | 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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